

Ornipressin Acetate: A Technical Guide to Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ornipressin acetate	
Cat. No.:	B609772	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analog of vasopressin, is distinguished by the substitution of ornithine for arginine at position 8.[1] This modification significantly influences its pharmacological profile, rendering it a potent vasoconstrictor with attenuated antidiuretic effects.[1] This technical guide provides an in-depth analysis of the receptor selectivity profile of orni-pressin acetate, focusing on its interactions with vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The information presented herein is intended to support research, and drug development activities by providing a comprehensive overview of its binding and functional characteristics, along with detailed experimental methodologies.

Receptor Selectivity Profile

Ornipressin exhibits a distinct selectivity profile, primarily targeting the vasopressin V1a receptor, which mediates its potent vasoconstrictive effects.[2][3] Its activity at the V2 receptor, responsible for antidiuresis, is considerably lower, accounting for its minimal impact on water retention.[3] While comprehensive binding affinity data (Ki or Kd values) from peer-reviewed comparative studies are not readily available in the public domain, functional assay data provides valuable insights into its receptor selectivity.

Quantitative Data: Functional Potency (EC50)



The following table summarizes the available data on the functional potency of orni-pressin at human vasopressin V1a and V2 receptors, as determined by a reporter gene expression assay in HEK293 cells. It is noted that orni-pressin is selective for V1a and V2 receptors over the V1b and oxytocin receptors, though quantitative data for the latter two are not provided in the source.

Receptor	Ligand	EC50 (nM)	Assay Type	Cell Line	Source
Human Vasopressin V1a	Ornipressin	0.69	Reporter Gene Expression	HEK293	Cayman Chemical
Human Vasopressin V2	Ornipressin	0.45	Reporter Gene Expression	HEK293	Cayman Chemical

Note: The provided EC50 values are from a commercial source and should be considered in the context of the specified assay. Independent verification is recommended.

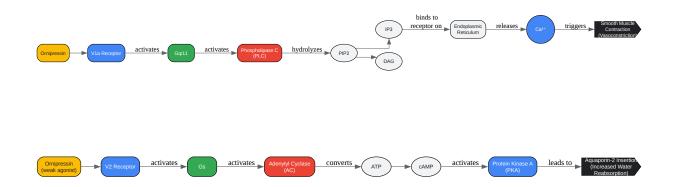
Signaling Pathways

The differential effects of orni-pressin are a direct consequence of the distinct signaling pathways activated by the V1a and V2 receptors.

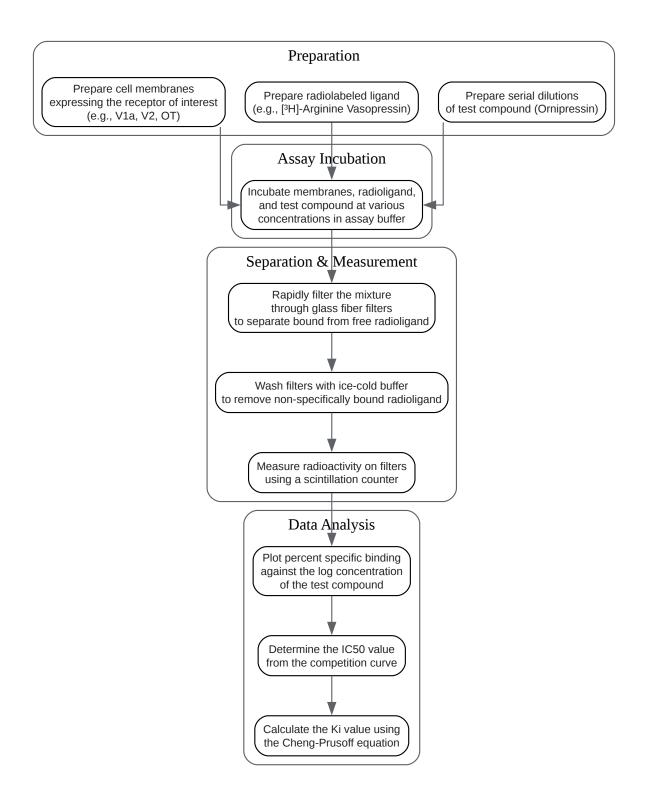
V1a Receptor Signaling Pathway

Activation of the V1a receptor by orni-pressin initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ornipressin: a synthetic derivative of vasopressin Creative Peptides [creative-peptides.com]
- 2. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 3. What is Ornipressin used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Ornipressin Acetate: A Technical Guide to Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609772#ornipressin-acetate-receptor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com